5-(4-Methoxyphenyl)-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
3-(4-methoxyphenyl)-4-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O2S/c1-23-12-6-2-10(3-7-12)14-20-21-15(25)22(14)11-4-8-13(9-5-11)24-16(17,18)19/h2-9H,1H3,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYCFJMDMRUBLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=S)N2C3=CC=C(C=C3)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Hydrazine Derivatives with Isothiocyanates
The most common laboratory method involves the cyclization of hydrazine derivatives with isothiocyanates under controlled conditions. This approach typically proceeds as follows:
- Starting Materials: Hydrazine derivatives bearing aromatic substituents, such as hydrazides or hydrazines, are reacted with isothiocyanates containing the desired aromatic groups (e.g., 4-trifluoromethoxyphenyl isothiocyanate).
- Reaction Conditions: The reaction is carried out in polar solvents like ethanol or methanol, often at room temperature or slightly elevated temperatures (around 60°C). Acidic or basic catalysts may be employed to facilitate cyclization.
- Procedure: The hydrazine derivative is dissolved in the solvent, followed by the addition of the isothiocyanate. The mixture is stirred until completion, monitored via TLC or HPLC.
- Purification: The crude product is purified through recrystallization or chromatography, yielding the target compound.
Synthesis via Aromatic Aldehydes and Hydrazides
Another route involves condensation of aromatic aldehydes with hydrazides, followed by cyclization:
- Step 1: Condensation of 4-methoxybenzaldehyde with hydrazides under reflux in methanol yields hydrazone intermediates.
- Step 2: These intermediates are then cyclized with thiolating agents or isothiocyanates in the presence of acids or bases to form the triazole ring.
- Reaction Conditions: Typically, reflux in ethanol or methanol with catalytic amounts of acids such as acetic acid or hydrochloric acid.
Specific Example from Literature
A detailed synthesis reported involves the reaction of 1,2,4-triazole-5-thione with ethyl chloroacetate in DMF, followed by hydrazine hydrate to form the corresponding hydrazide, which is then cyclized with aromatic aldehydes to produce the target compound (see, Scheme 1 and 2). This method emphasizes the stepwise formation of intermediates leading to the final heterocyclic structure.
Industrial Production Techniques
Scale-Up Considerations
Industrial synthesis adapts laboratory protocols for larger scale production by:
- Utilizing continuous flow reactors to enhance reaction control and safety.
- Employing optimized solvents and catalysts to maximize yield and purity.
- Implementing advanced purification techniques such as preparative chromatography or recrystallization.
Reaction Optimization
- Reaction Temperature: Maintained at controlled levels (around 60°C) to balance reaction rate and selectivity.
- Catalysts: Acidic catalysts like acetic acid or basic catalysts such as triethylamine are used depending on the specific route.
- Purification: Recrystallization from suitable solvents like ethanol or methanol ensures high purity of the final product.
Data Table Summarizing Preparation Methods
Research Findings and Notes
- The synthesis route involving hydrazine derivatives and isothiocyanates is favored for its straightforwardness and high yields, making it suitable for both laboratory and industrial scales.
- The use of polar solvents like ethanol and methanol facilitates the cyclization process, while catalysts such as acids or bases improve reaction efficiency.
- Recent studies emphasize the importance of optimizing reaction conditions to minimize by-products and improve purity, especially for pharmaceutical applications.
- The synthesis of derivatives bearing trifluoromethoxy groups requires careful control of reaction parameters due to the electron-withdrawing nature of the substituents, which can influence reactivity.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the triazole ring or the aromatic substituents.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the triazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents, alkylating agents, or nucleophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Modified triazole derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Medicinal Chemistry
5-(4-Methoxyphenyl)-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol has been investigated for its potential therapeutic applications:
- Anticancer Properties: Studies indicate that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines. For example:
- Cytotoxicity Studies: The compound has shown significant activity against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cells.
- IC50 Values: Specific derivatives have demonstrated IC50 values as low as 6.2 μM against colon carcinoma HCT-116 cells and 27.3 μM against human breast cancer T47D cells.
| Cell Line | IC50 Value (μM) |
|---|---|
| Colon Carcinoma HCT-116 | 6.2 |
| Breast Cancer T47D | 27.3 |
| Melanoma IGR39 | Not specified |
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. Research suggests that it can inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents.
Enzyme Inhibition
This triazole derivative has been studied for its role as an enzyme inhibitor or receptor modulator. Its ability to interact with specific molecular targets allows it to alter enzymatic activity, which is crucial in drug development.
Material Science
In the realm of material science, this compound is utilized in the synthesis of new materials. Its chemical properties enable the development of innovative compounds with enhanced performance characteristics.
Chemical Processes
The compound serves as a building block for synthesizing more complex molecules in organic chemistry. Its unique structure allows for various chemical reactions, including oxidation and cyclization processes.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal highlighted the anticancer effects of triazole derivatives similar to this compound. Researchers found that these compounds exhibited selective cytotoxicity against multiple cancer cell lines, suggesting their potential as chemotherapeutic agents.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Candida albicans. The results indicated that the compound effectively inhibited microbial growth at low concentrations, supporting its use in developing new antimicrobial therapies .
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenyl)-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Effects on Electronic and Physical Properties
The table below compares the target compound with structurally related triazole-3-thiol derivatives, highlighting substituent effects:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group (electron-donating) enhances solubility in polar solvents, while the trifluoromethoxy group (electron-withdrawing) increases metabolic stability and lipophilicity .
- Thiol Reactivity : The thiol group enables derivatization via S-alkylation (e.g., with cesium carbonate as a base) or oxidation to disulfides, a feature shared with compounds in and .
- Biological Activity: Compounds with thiophene or pyrazole substituents (e.g., 6l, SB-3) exhibit notable bioactivity, suggesting the target compound’s trifluoromethoxy group may enhance target binding in enzyme inhibition or anticancer applications .
Biological Activity
5-(4-Methoxyphenyl)-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, known for its diverse biological activities. This article explores the biological activity of this compound, particularly focusing on its anticancer, antimicrobial, and other pharmacological properties.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name: this compound
- Molecular Formula: C16H12F3N3O2S
- Molecular Weight: 367.35 g/mol
The presence of methoxy and trifluoromethoxy groups contributes to its unique chemical reactivity and biological profile.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can alter enzymatic activity or receptor modulation, leading to various biological effects.
Anticancer Activity
Research indicates that derivatives of 1,2,4-triazole-3-thiol exhibit significant anticancer properties. Notably:
- Cytotoxicity Studies: The compound has shown selective cytotoxicity against various cancer cell lines. For instance, in studies involving human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1), it was found that triazole derivatives exhibited higher potency against melanoma cells .
- IC50 Values: Specific derivatives demonstrated IC50 values as low as 6.2 μM against colon carcinoma HCT-116 cells and 27.3 μM against human breast cancer T47D cells .
Antimicrobial Activity
Triazole compounds are also recognized for their antimicrobial properties:
- Antifungal and Antibacterial Effects: The compound has been evaluated for its antifungal activity compared to standard treatments like bifonazole. It exhibited comparable bactericidal activity against various bacterial strains .
Other Pharmacological Activities
Beyond anticancer and antimicrobial effects, triazole derivatives have been investigated for additional activities:
- Antitubercular Activity: Some studies suggest potential efficacy against tuberculosis pathogens.
- Hypoglycemic Effects: Certain triazole compounds have shown promise in lowering blood glucose levels in diabetic models .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with other triazole derivatives.
| Compound Name | Anticancer Activity | Antimicrobial Activity | Unique Features |
|---|---|---|---|
| This compound | High potency against melanoma | Effective against various bacteria and fungi | Contains both methoxy and trifluoromethoxy groups |
| Tebuconazole | Moderate anticancer effects | Broad-spectrum fungicide | Primarily used as a fungicide |
| Other Triazoles | Varies widely | Varies widely | Structural variations lead to different activities |
Case Studies
Several case studies highlight the effectiveness of this compound in clinical settings:
- Study on Melanoma Cells : A study demonstrated that specific derivatives of the triazole exhibited enhanced cytotoxicity in 3D cell cultures of melanoma compared to traditional therapies .
- Antimicrobial Testing : In a comparative study with known antibiotics, the triazole derivative showed significant efficacy against resistant bacterial strains .
Q & A
Q. What synthetic methodologies are recommended for preparing 5-(4-Methoxyphenyl)-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol?
The compound can be synthesized via S-alkylation reactions using protocols analogous to those described for structurally similar triazole-thiol derivatives. For example, reacting a triazole-thiol precursor with alkyl halides in the presence of a base (e.g., KOH) in ethanol or methanol yields the target compound. Purification via silica gel column chromatography (using hexane:ethyl acetate gradients) is effective, with yields typically ranging from 65% to 85% depending on substituent reactivity .
Q. Which spectroscopic techniques are essential for structural confirmation?
- 1H/13C NMR : Key peaks include aromatic protons (δ 6.8–8.0 ppm for methoxy and trifluoromethoxy substituents) and the thiol proton (δ ~3.5 ppm, if unoxidized).
- FT-IR : Stretching vibrations for C-S (650–750 cm⁻¹), triazole ring (1500–1600 cm⁻¹), and CF3O groups (1250–1350 cm⁻¹).
- HR-MS : Molecular ion peaks (e.g., [M+H]+) should match theoretical molecular weights (e.g., C16H13F3N3O2S: 368.32 g/mol) .
Q. How is purity validated for this compound in preclinical studies?
Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) and melting point analysis . Purity >95% is typically required for biological assays .
Advanced Research Questions
Q. What strategies optimize the compound’s antimicrobial activity against drug-resistant strains?
Conduct structure-activity relationship (SAR) studies by systematically modifying substituents:
- Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., nitro, chloro) to enhance membrane penetration.
- Compare bioactivity against Staphylococcus aureus and Mycobacterium bovis using MIC assays (concentrations: 0.1–1.0% w/v) in pH-adjusted media (pH 6.5–7.1) to mimic physiological conditions .
Q. How can computational modeling predict target binding affinity?
Perform molecular docking (e.g., AutoDock Vina) against targets like M-nsp13 helicase (PDB: 5WWP). Prioritize compounds with low binding energies (<-8 kcal/mol) and stable hydrogen bonds with catalytic residues (e.g., Lys288, Asp374). Validate predictions with surface plasmon resonance (SPR) to measure dissociation constants (KD) .
Q. How to resolve contradictions in cytotoxicity data across cell lines?
- Standardize assay conditions : Use identical cell lines (e.g., MCF-7, Hep-G2), incubation times (48–72 h), and concentrations (IC50 values).
- Investigate off-target effects via proteome profiling or RNA-seq to identify unintended pathways .
Q. What methods improve metabolic stability for in vivo applications?
- Prodrug derivatization : Convert the thiol group to a disulfide or thioether to reduce oxidation.
- Cytochrome P450 inhibition assays : Identify metabolic hotspots using liver microsomes and LC-MS metabolite tracking .
Methodological Tables
Table 1 : Key Synthetic Parameters for Triazole-Thiol Derivatives
| Parameter | Optimal Condition | Yield Range | Reference |
|---|---|---|---|
| Solvent | Ethanol/MeOH | 65–85% | |
| Base | KOH/NaH | - | |
| Purification | Hexane:EtOAc (75:25) | - |
Table 2 : Antimicrobial Activity Against Pathogens
| Pathogen | MIC (μg/mL) | pH Sensitivity | Reference |
|---|---|---|---|
| Staphylococcus aureus | 12.5–25.0 | pH 6.5–7.1 | |
| Mycobacterium bovis | 50–100 | pH 6.5 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
